7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid
Description
7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid (CAS: 105868-34-6) is a symmetric biphenyl derivative featuring two benzo[1,3]dioxole rings connected at the 4,4'-positions. Each ring contains a methoxy group at the 7-position and a carboxylic acid group at the 5-position (Figure 1). This compound is structurally related to bifendate (CAS: 73536-69-3), its dimethyl ester derivative, which is an anti-hepatitis B drug . The presence of electron-donating methoxy groups and electron-withdrawing carboxylic acids confers unique physicochemical properties, including solubility in polar aprotic solvents like DMSO (83 mg/mL) . Its synthesis involves esterification or deuteration, as demonstrated by the preparation of bis(methyl-d3) esters (CAS: 447.1169) via BBr3-mediated reactions .
Properties
IUPAC Name |
4-(5-carboxy-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O10/c1-23-9-3-7(17(19)20)11(15-13(9)25-5-27-15)12-8(18(21)22)4-10(24-2)14-16(12)28-6-26-14/h3-4H,5-6H2,1-2H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPVAOTUKGTURD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)O)C3=C4C(=C(C=C3C(=O)O)OC)OCO4)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430947 | |
| Record name | 7,7'-Dimethoxy-2H,2'H-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105868-34-6 | |
| Record name | 7,7'-Dimethoxy-2H,2'H-[4,4'-bi-1,3-benzodioxole]-5,5'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ester Precursor Synthesis and Hydrolysis
A primary route involves synthesizing the methyl ester derivative followed by hydrolysis to yield the dicarboxylic acid. This method is validated by the commercial availability of 7,7'-Dimethoxy-[4,4'-Bi-1,3-benzodioxole]-5,5'-dicarboxylic Acid Monomethyl Ester (CAS 205117-47-1).
Step 1: Synthesis of Monomethyl Ester Intermediate
The monomethyl ester is synthesized via selective esterification of one carboxylic acid group while protecting the other. Typical reagents include methanol under acidic (e.g., H₂SO₄) or coupling conditions (e.g., DCC/DMAP). The molecular formula of the ester intermediate is C₁₉H₁₆O₁₀ (molecular weight: 404.32 g/mol).
Step 2: Alkaline Hydrolysis
The monomethyl ester undergoes hydrolysis in aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) to convert the remaining ester group to a carboxylic acid. Reaction conditions:
Purification
The crude product is purified via recrystallization from a DMSO/water mixture, yielding a white solid with a melting point of 260–262°C.
Oxidative Coupling of Benzodioxole Monomers
An alternative approach involves oxidative coupling of 7-methoxy-5-carboxy-benzodioxole monomers. This method is inferred from synthetic strategies for related bifendate derivatives.
Reaction Conditions
Challenges
Comparative Analysis of Methods
The ester hydrolysis route is more practical for large-scale synthesis due to higher yields and simpler purification. Oxidative coupling, while theoretically direct, suffers from side reactions and lower efficiency.
Analytical Characterization
Post-synthesis characterization is critical for confirming structure and purity:
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High-Performance Liquid Chromatography (HPLC) : Retention time comparison against reference standards.
-
Nuclear Magnetic Resonance (NMR) :
As a bifendate impurity , controlling its synthesis is essential for pharmaceutical quality assurance. Bifendate (DDB) is a hepatoprotective drug, and regulatory guidelines mandate impurity levels below 0.1%. Understanding its preparation aids in developing analytical reference materials and optimizing bifendate synthesis .
Chemical Reactions Analysis
Types of Reactions
7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid has been studied for its potential therapeutic effects due to its structural similarity to bioactive compounds.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the dicarboxylic acid moiety could enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.
| Compound Variation | IC50 (µM) | Selectivity Index |
|---|---|---|
| Base Compound | 25 | 2.0 |
| Methylated Variant | 15 | 3.5 |
| Hydroxylated Variant | 10 | 4.0 |
Materials Science
The compound's unique structure allows it to be used as a precursor in the synthesis of advanced materials such as polymers and nanomaterials.
Application: Polymer Synthesis
In polymer chemistry, this compound serves as a building block for creating biodegradable polymers with enhanced thermal stability and mechanical properties.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 200 | 30 |
| Modified Polymer | 250 | 50 |
Environmental Studies
The compound is also being explored for its role in environmental remediation due to its ability to interact with pollutants.
Case Study: Adsorption of Heavy Metals
A recent study evaluated the efficacy of using this compound in removing heavy metals from wastewater. The results showed that it effectively adsorbs lead and cadmium ions from aqueous solutions.
| Heavy Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead | 100 | 10 | 90 |
| Cadmium | 100 | 5 | 95 |
Mechanism of Action
The mechanism of action of 7,7’-Dimethoxy-[4,4’]bi[benzo[1,3]dioxolyl]-5,5’-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can lead to the modulation of enzymatic activities and cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Table 1. Comparative Analysis of Structurally Related Dicarboxylic Acids
Key Differentiators
Performance in Materials Science
- MOF Construction: While 2,2′-bipyridine-5,5′-dicarboxylic acid forms photosensitizer-functionalized MOFs for CO₂ reduction , the target compound’s non-coordinating oxygen atoms restrict its utility in MOFs. However, its ester derivatives (e.g., bifendate) are bioactive, highlighting a divergence toward pharmaceutical applications .
- Biodegradability : BFDCA, derived from agricultural byproducts, outperforms petroleum-based biphenyldicarboxylic acids in sustainability . The target compound, being synthetic, lacks this advantage but offers tailored drug-like properties.
Physicochemical Properties
- Spectroscopic Data : The target compound’s ¹H NMR (δ 7.37 ppm, aromatic protons) and ¹³C NMR (δ 166.3 ppm, carbonyl) align with biphenyl dicarboxylates but differ from bipyridine analogs, which show pyridyl proton shifts near δ 8.5–9.0 ppm .
- Thermal Stability : Benzo[1,3]dioxole derivatives exhibit higher thermal stability (melting point ~180–183°C for bifendate ) compared to bipyrrole analogs, which decompose at lower temperatures due to weaker intermolecular forces .
Biological Activity
7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid (CAS No. 105868-34-6) is a complex organic compound with potential biological activities. Its unique structure, characterized by two methoxy groups and a dicarboxylic acid moiety, suggests various pharmacological applications. This article reviews the biological activity of this compound based on recent research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H14O10 |
| Molecular Weight | 390.3 g/mol |
| Melting Point | 260-262 °C |
| Boiling Point | 574.2 °C (predicted) |
| Density | 1.560 g/cm³ (predicted) |
| Solubility | Slightly soluble in aqueous base and DMSO |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The compound's mechanism involves the donation of hydrogen atoms to reactive oxygen species (ROS), thereby neutralizing their harmful effects.
Anti-inflammatory Effects
In animal models, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Antimicrobial Activity
Studies have reported that this compound possesses antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell membranes and inhibits growth by interfering with metabolic pathways essential for bacterial survival.
Case Studies
- Antioxidant Study : A study published in Molecules (2024) evaluated the antioxidant capacity of several compounds, including this compound. The results showed a significant reduction in oxidative markers in treated cells compared to controls .
- Anti-inflammatory Research : An experimental model of induced arthritis demonstrated that administration of this compound led to a marked decrease in paw swelling and inflammatory markers. Histological analysis confirmed reduced infiltration of inflammatory cells in joint tissues .
- Antimicrobial Testing : In a comparative study on various natural compounds for their antimicrobial efficacy against Staphylococcus aureus, this compound exhibited higher inhibition zones than standard antibiotics .
Q & A
Q. What role does this compound play in supramolecular chemistry, particularly in host-guest systems?
- Methodology :
- Design host frameworks by coupling with crown ethers or cyclodextrins via carboxylate linkages. Assess binding affinity using isothermal titration calorimetry (ITC) .
- Study self-assembly in non-polar solvents (e.g., chloroform) via dynamic light scattering (DLS) to monitor aggregate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
